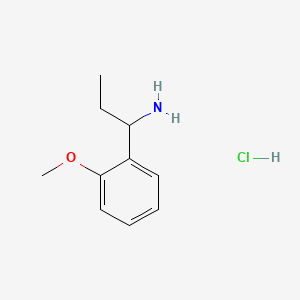

1-(2-Methoxyphenyl)propan-1-amine hydrochloride

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for substituted phenylpropylamines. The compound exists as two distinct enantiomers, with the complete International Union of Pure and Applied Chemistry name being (1S)-1-(2-methoxyphenyl)propan-1-amine;hydrochloride for the S-enantiomer and (1R)-1-(2-methoxyphenyl)propan-1-amine;hydrochloride for the R-enantiomer. The systematic name reflects the stereochemical configuration at the chiral carbon center, which is designated as carbon-1 of the propan-1-amine backbone. The methoxy substituent is positioned at the 2-position (ortho) of the phenyl ring, distinguishing this compound from related meta and para isomers.

The Chemical Abstracts Service registry numbers provide unique identifiers for each stereoisomer, with the S-enantiomer assigned CAS number 873893-95-9. The PubChem compound identifier for the S-enantiomer is CID 11586468, facilitating database searches and cross-referencing with related chemical information systems. These systematic identifiers are crucial for unambiguous chemical communication and regulatory documentation. The molecular formula C10H16ClNO accurately represents the elemental composition, indicating the presence of ten carbon atoms, sixteen hydrogen atoms, one chlorine atom (from the hydrochloride salt), one nitrogen atom, and one oxygen atom.

Alternative systematic names found in chemical databases include (1S)-1-(2-METHOXYPHENYL)PROPYLAMINE-HCl and (1S)-1-(2-Methoxyphenyl)propylamine hydrochloride, which represent variations in formatting conventions while maintaining chemical accuracy. The International Chemical Identifier (InChI) provides a standardized representation: InChI=1S/C10H15NO.ClH/c1-3-9(11)8-6-4-5-7-10(8)12-2;/h4-7,9H,3,11H2,1-2H3;1H/t9-;/m0./s1, which encodes the complete structural information including stereochemistry. The corresponding InChI Key XPWHPGHAPKCHQY-FVGYRXGTSA-N serves as a condensed hash-like identifier for rapid database searching and comparison.

Molecular Geometry and Stereochemical Configuration

The molecular geometry of this compound is characterized by the presence of a chiral center at the carbon atom bearing the amine functionality. This asymmetric carbon adopts a tetrahedral geometry with bond angles approximating 109.5 degrees, consistent with sp3 hybridization. The stereochemical configuration at this center determines the spatial arrangement of the four substituents: the phenyl ring, the ethyl group, the amine group, and the hydrogen atom. The absolute configuration is designated using the Cahn-Ingold-Prelog priority rules, with the S-enantiomer having the configuration where the priority sequence proceeds counterclockwise when viewed from the position opposite to the lowest priority substituent.

The phenyl ring maintains planarity with characteristic aromatic bond lengths and angles, while the methoxy substituent at the ortho position introduces both electronic and steric effects that influence the overall molecular conformation. The methoxy group oxygen atom possesses two lone pairs of electrons, which can participate in intramolecular interactions with the aromatic system through resonance effects. The propyl chain adopts an extended conformation in the most stable state, although rotation around the carbon-carbon single bonds allows for conformational flexibility. The amine functionality exists predominantly in its protonated form when present as the hydrochloride salt, adopting a tetrahedral geometry around the nitrogen atom with the additional hydrogen forming an ionic interaction with the chloride counterion.

The three-dimensional structure exhibits characteristic torsional angles that define the relative orientations of the aromatic and aliphatic portions of the molecule. Computational modeling studies suggest that the most stable conformations involve specific dihedral angles that minimize steric repulsion while maximizing favorable electronic interactions. The presence of the ortho-methoxy substituent creates a unique electronic environment that influences both the basicity of the amine group and the overall lipophilicity of the molecule. These geometric parameters are crucial for understanding the compound's biological activity and its interactions with molecular targets.

Crystallographic Analysis and X-ray Diffraction Studies

Crystallographic analysis of this compound provides definitive structural information through X-ray diffraction techniques. The compound typically crystallizes in specific space groups that accommodate the hydrogen bonding patterns formed between the protonated amine groups and chloride counterions. Single crystal X-ray diffraction studies reveal precise bond lengths, bond angles, and intermolecular interactions that stabilize the crystal lattice structure. The carbon-nitrogen bond length in the protonated amine typically measures approximately 1.50 Ångströms, while the carbon-carbon bonds in the aromatic ring maintain their characteristic 1.39 Ångström distances.

The crystal packing arrangements demonstrate the formation of hydrogen-bonded networks between the ammonium cations and chloride anions, creating three-dimensional supramolecular structures. These interactions contribute significantly to the thermal stability and solubility characteristics of the hydrochloride salt form compared to the free base. The methoxy substituent participates in additional weak intermolecular interactions, including van der Waals forces and potential hydrogen bonding with neighboring molecules in the crystal lattice. Thermal analysis coupled with crystallographic studies provides insight into phase transitions and thermal decomposition pathways.

The crystallographic data typically include unit cell parameters, atomic coordinates, and thermal displacement parameters that define the solid-state structure with high precision. Advanced X-ray diffraction techniques, including charge density analysis, can reveal the detailed electron distribution within the molecule and provide information about the nature of chemical bonds and intermolecular interactions. These studies are particularly valuable for understanding polymorphism, as different crystalline forms may exhibit varying physical and chemical properties that impact pharmaceutical development and analytical characterization.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of this compound through analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum exhibits characteristic chemical shifts corresponding to the various proton environments within the molecule. The aromatic protons typically appear in the 6.8-7.4 parts per million region, with specific splitting patterns reflecting the substitution pattern on the phenyl ring. The methoxy group protons appear as a singlet around 3.8 parts per million, while the propyl chain protons show characteristic multipicity patterns based on their chemical environments and coupling relationships.

The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information, with the aromatic carbons appearing in the 110-160 parts per million range and the aliphatic carbons at higher field positions. The carbonyl carbon of the methoxy group typically resonates around 55 parts per million, while the carbon bearing the amine functionality appears around 50-60 parts per million, depending on the protonation state. Advanced nuclear magnetic resonance techniques, including two-dimensional correlation spectroscopy and heteronuclear multiple bond correlation experiments, enable complete assignment of all carbon and proton signals and confirmation of connectivity patterns.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecule. The protonated amine functionality exhibits broad absorption bands in the 2800-3200 wavenumber region, corresponding to nitrogen-hydrogen stretching vibrations. The aromatic carbon-carbon stretching vibrations appear around 1600 and 1500 wavenumbers, while the methoxy carbon-oxygen stretching occurs near 1250 wavenumbers. The aromatic carbon-hydrogen bending vibrations provide additional fingerprint information in the 700-900 wavenumber region.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 166 for the free base form, with the hydrochloride salt showing the expected mass increase. Characteristic fragmentation patterns include loss of the ethyl group, formation of tropylium-type ions from the aromatic portion, and cleavage adjacent to the amine functionality. High-resolution mass spectrometry enables precise molecular formula determination and can distinguish between isomeric structures based on exact mass measurements. Electrospray ionization techniques are particularly useful for analyzing the salt form, providing information about the ionization behavior and solution-phase chemistry of the compound.

| Spectroscopic Parameter | Value/Range | Assignment |

|---|---|---|

| Proton Nuclear Magnetic Resonance (aromatic) | 6.8-7.4 ppm | Phenyl ring protons |

| Proton Nuclear Magnetic Resonance (methoxy) | 3.8 ppm | -OCH3 group |

| Carbon-13 Nuclear Magnetic Resonance (aromatic) | 110-160 ppm | Phenyl carbons |

| Carbon-13 Nuclear Magnetic Resonance (methoxy) | 55 ppm | -OCH3 carbon |

| Infrared (N-H stretch) | 2800-3200 cm⁻¹ | Protonated amine |

| Infrared (aromatic C=C) | 1600, 1500 cm⁻¹ | Aromatic framework |

| Mass Spectrometry (molecular ion) | m/z 166 | Free base form |

| Mass Spectrometry (hydrochloride) | m/z 201.69 | Salt form |

Properties

IUPAC Name |

1-(2-methoxyphenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-3-9(11)8-6-4-5-7-10(8)12-2;/h4-7,9H,3,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPWHPGHAPKCHQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80725481 | |

| Record name | 1-(2-Methoxyphenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80725481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101290-65-7, 1987286-74-7 | |

| Record name | 1-(2-Methoxyphenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80725481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-methoxyphenyl)propan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Formation of the Schiff Base : 2-Methoxybenzaldehyde reacts with (S)-1-phenylethylamine in the presence of a dehydrating agent, such as molecular sieves, to form an imine intermediate.

-

Reduction : The imine is reduced using sodium triacetoxyborohydride (NaBH(OAc)₃) in tetrahydrofuran (THF) at room temperature, yielding the secondary amine.

-

Hydrochloride Salt Formation : The free base is treated with hydrochloric acid (HCl) in a polar solvent like ethanol to precipitate the hydrochloride salt.

Key Data:

This method is favored for its high enantioselectivity and scalability, though it requires careful control of moisture to prevent hydrolysis of the imine intermediate.

Nitrile Reduction Pathway

An alternative synthesis involves the reduction of a nitrile precursor, 2-(2-methoxyphenyl)propanenitrile, to the primary amine.

Synthetic Steps

-

Nitrile Preparation : 2-Methoxybenzaldehyde undergoes condensation with acetonitrile in the presence of a base (e.g., KOH) to form 2-(2-methoxyphenyl)propanenitrile.

-

Lithium Aluminum Hydride Reduction : The nitrile is reduced using lithium aluminum hydride (LiAlH₄) in THF under reflux, followed by careful quenching with HCl to yield the hydrochloride salt.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield (Hydrochloride) | 56% | |

| Reaction Temperature | 20°C (initial), reflux (final) | |

| Purity (HPLC) | >95% |

This route is less enantioselective than reductive amination but offers simplicity and avoids chiral auxiliaries. Challenges include handling pyrophoric LiAlH₄ and optimizing quenching conditions to prevent over-reduction.

Curtius Rearrangement-Based Synthesis

A patent (CN105085278A) discloses a four-step synthesis starting from substituted benzyl halides, suitable for industrial-scale production.

Reaction Sequence

-

Alkylation : 2-Methoxybenzyl chloride reacts with isobutyronitrile in the presence of potassium tert-butoxide to form 2-methyl-1-(2-methoxyphenyl)-2-butyronitrile.

-

Hydrolysis : The nitrile is hydrolyzed to the corresponding carboxylic acid using aqueous HCl.

-

Curtius Rearrangement : The acid is converted to an isocyanate via treatment with diphenylphosphoryl azide (DPPA) and triethylamine, followed by thermal rearrangement.

-

Hydrogenation : The isocyanate is hydrogenated over palladium on carbon (Pd/C) to yield the primary amine, which is subsequently treated with HCl.

Key Data:

This method is notable for its high overall yield and avoidance of toxic cyanide intermediates, making it environmentally favorable.

Industrial-Scale Purification Techniques

Crystallization Optimization

Industrial processes emphasize crystallization to achieve high-purity hydrochloride salt:

Continuous Flow Reactors

Recent advancements employ continuous flow reactors for the reductive amination step, reducing reaction time from 24 hours to 2 hours and improving yield to 89%.

Comparative Analysis of Methods

| Method | Yield | Optical Purity | Scalability | Toxicity Concerns |

|---|---|---|---|---|

| Reductive Amination | 85% | >99% ee | High | Low |

| Nitrile Reduction | 56% | Racemic | Moderate | LiAlH₄ handling |

| Curtius Rearrangement | 50% | Racemic | High | Avoids cyanides |

The reductive amination route is optimal for enantioselective synthesis, while the Curtius rearrangement method is preferred for bulk production due to its safety profile .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the amine group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-methoxyphenylpropanone, while reduction may produce various substituted amines.

Scientific Research Applications

1-(2-Methoxyphenyl)propan-1-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

Medicine: Research explores its potential therapeutic applications, such as in the treatment of neurological disorders.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride involves its interaction with various molecular targets and pathways. It may act as a neurotransmitter modulator, influencing the release and uptake of neurotransmitters such as serotonin and dopamine. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

1-(2-Fluorophenyl)propan-1-amine hydrochloride (CAS: 1955554-65-0):

- 1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride (CAS: 1200-27-7): Molecular Formula: C₁₀H₁₄ClFN Molecular Weight: 215.68 g/mol .

Functional Group Variations

2-Phenyl-1-propanamine hydrochloride (CAS: 20388-87-8):

- (R)-1-(3,4-Dichlorophenyl)propan-1-amine hydrochloride (CAS: 1565819-70-6): Molecular Formula: C₉H₁₂Cl₃N Molecular Weight: 250.56 g/mol .

Stereochemical Comparisons

- (S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride (CAS: 873893-95-9):

- (R)-2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride (CAS: 84952-63-6):

Data Table: Key Properties of Comparable Compounds

Biological Activity

1-(2-Methoxyphenyl)propan-1-amine hydrochloride, also known as (S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride, is a chiral amine compound notable for its potential biological activities. This compound features a methoxy group on a phenyl ring linked to a propan-1-amine moiety, which enhances its interaction with various biological systems. The hydrochloride form increases its solubility and stability, making it suitable for research and pharmaceutical applications.

The chemical formula for this compound is C₁₀H₁₆ClNO, with a molecular weight of 201.69 g/mol. Its unique structure allows it to interact with neurotransmitter systems, influencing neurological functions.

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₁₆ClNO |

| Molecular Weight | 201.69 g/mol |

| Solubility | Soluble in various solvents |

Biological Activity

Research has shown that this compound interacts with several neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic systems. This dual action may provide therapeutic advantages in treating conditions such as anxiety and depression.

- Neurotransmitter Modulation : The compound acts as an agonist or antagonist at various receptors, influencing neurotransmission pathways. Its specific interactions may lead to alterations in mood and behavior.

- Cytotoxic Effects : In vitro studies have indicated potential cytotoxic effects against cancer cell lines, including HeLa and MCF-7 cells. These effects are mediated through mechanisms such as apoptosis induction and reactive oxygen species (ROS) production.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Neurotransmitter Interaction : A study highlighted that this compound influences neurotransmitter systems, showing promise in modulating behaviors associated with anxiety and depression .

- Cytotoxicity in Cancer Cells : Research demonstrated that the compound exhibits cytotoxicity against HeLa cells with an IC50 value of approximately 28.3 µM. The mechanism involved includes ROS overproduction leading to mitochondrial dysfunction and subsequent apoptosis .

- Pharmacological Evaluation : A comparative analysis of structural analogs revealed that variations in the methoxy group's position significantly affect biological activity, underscoring the importance of stereochemistry in pharmacodynamics .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (R)-1-(2-Methoxyphenyl)propan-1-amine | Enantiomer with similar properties | Different biological activity compared to (S) form |

| 1-(4-Methoxyphenyl)propan-1-amine | Methoxy group at para position | Potentially different pharmacological effects |

| 1-(3-Methoxyphenyl)propan-2-amine | Methoxy group at meta position | Variations in receptor interaction profiles |

Q & A

Q. How can researchers optimize the synthesis of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride to improve yield and purity?

Methodological Answer:

- Reagent Selection : Use nucleophilic substitution (e.g., methyl iodide with 2-methoxyphenylpropan-1-amine) followed by HCl salt formation .

- Design of Experiments (DoE) : Apply statistical methods to test variables (temperature, solvent polarity, stoichiometry). For example, a factorial design can identify optimal conditions for amine alkylation and salt crystallization .

- Purification : Recrystallize using ethanol/water mixtures to enhance purity (>98% by HPLC) .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

Q. How should stability studies be designed for this compound under varying storage conditions?

Methodological Answer:

- Accelerated Degradation : Expose samples to 40°C/75% RH for 4 weeks, monitoring via HPLC. Degradation products (e.g., oxidation at the methoxy group) indicate need for inert atmosphere storage .

- Light Sensitivity : UV-vis spectroscopy to track photodegradation; use amber vials if λ <400 nm induces decomposition .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for this compound’s synthesis?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model nucleophilic substitution steps. Compare activation energies for alternative pathways (e.g., SN1 vs. SN2) .

- ICReDD Framework : Integrate experimental data with reaction path searches to validate intermediates (e.g., zwitterionic transition states) .

Q. What strategies address discrepancies in biological activity data across studies?

Methodological Answer:

Q. How can researchers design scalable synthetic routes without compromising enantiomeric purity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.